3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 84170-74-1
VCID: VC7850090
InChI: InChI=1S/C17H28O6/c1-5-15(18)22-11-7-9-20-13-17(3,4)14-21-10-8-12-23-16(19)6-2/h5-6H,1-2,7-14H2,3-4H3
SMILES: CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C
Molecular Formula: C17H28O6
Molecular Weight: 328.4 g/mol

3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate

CAS No.: 84170-74-1

Cat. No.: VC7850090

Molecular Formula: C17H28O6

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate - 84170-74-1

Specification

CAS No. 84170-74-1
Molecular Formula C17H28O6
Molecular Weight 328.4 g/mol
IUPAC Name 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate
Standard InChI InChI=1S/C17H28O6/c1-5-15(18)22-11-7-9-20-13-17(3,4)14-21-10-8-12-23-16(19)6-2/h5-6H,1-2,7-14H2,3-4H3
Standard InChI Key NQGDHQASSFDDLD-UHFFFAOYSA-N
SMILES CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C
Canonical SMILES CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 2,2-dimethylpropane core flanked by two polyether chains terminated with acrylate groups. Its IUPAC name reflects this structure: the dimethylpropane unit is substituted with propoxy chains at the third carbon, each extending to a prop-2-enoate ester. The SMILES notation (CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C) confirms the presence of two acrylate moieties linked via ether bridges to the central branched alkane.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₈O₆
Molecular Weight328.4 g/mol
Density1.05–1.15 g/cm³ (25°C)
Viscosity650±50 mPa·s (25°C)
SolubilityEthanol, ethyl acetate, benzene

The branched structure impedes crystallization, rendering the compound a liquid at room temperature. Its moderate viscosity (650 mPa·s) facilitates processing in resin formulations .

Spectroscopic Characterization

While explicit spectral data (e.g., NMR, IR) are absent in available literature, the structural similarity to tripropylene glycol diacrylate (TPGDA) suggests characteristic acrylate carbonyl stretches near 1720 cm⁻¹ and C=C stretches around 1630 cm⁻¹ in IR spectra . The InChIKey (NQGDHQASSFDDLD-UHFFFAOYSA-N) provides a unique identifier for computational modeling and database referencing.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a two-step esterification process:

  • Ether Formation: 2,2-Dimethyl-1,3-propanediol reacts with excess propylene oxide under basic conditions to form the bis(3-hydroxypropoxy) intermediate.

  • Acrylation: The intermediate undergoes esterification with acrylic acid in the presence of acid catalysts (e.g., p-toluenesulfonic acid) and inhibitors (e.g., hydroquinone) to prevent premature polymerization .

Reaction conditions are critical—temperatures exceeding 90°C risk acrylic acid homopolymerization, while insufficient inhibition leads to gelation. Typical yields range from 70–85% after purification by vacuum distillation .

Industrial Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and minimize side reactions. A 2023 patent highlights the use of enzyme-catalyzed esterification (e.g., lipase B) to achieve >95% conversion at 60°C, reducing energy costs by 30% compared to traditional methods .

Applications in Material Science

UV-Curable Coatings and Adhesives

As a diacrylate monomer, this compound participates in radical polymerization under UV light, forming densely cross-linked networks. Key advantages include:

  • Rapid Cure Rates: Dual acrylate groups enable >90% conversion within 5 seconds under 365 nm LED irradiation .

  • Mechanical Robustness: The branched structure increases glass transition temperature (Tg) by 15°C compared to linear analogs, as evidenced by dynamic mechanical analysis.

Table 2: Performance in UV Coatings

ParameterValueLinear Analog (TPGDA)
Pencil Hardness3H2H
Adhesion (ASTM D3359)5B4B
Crosslink Density (mol/m³)1,200900

Data adapted from resin formulations containing 20–30% acrylate content .

3D Printing Resins

In eSun’s HT100 High Temp Resin, this compound constitutes 10–20% of the formulation. It contributes to:

  • Thermal Stability: Printed parts withstand 180°C for 1,000 hours without deformation, critical for automotive under-the-hood components .

  • Low Volatility: Unlike monofunctional acrylates, its high molecular weight reduces VOC emissions during printing by 40% .

Toxicology and Environmental Impact

Acute Hazards

Safety data sheets classify the compound as:

  • Skin Sensitizer (Category 1): EC₅₀ = 2.1 mg/cm² in murine local lymph node assays .

  • Eye Irritant (Category 2): 10% solutions cause reversible corneal opacity in rabbit models .

Environmental Persistence

Despite low acute aquatic toxicity (LC₅₀ > 100 mg/L in Daphnia magna), its logP of 1.64 suggests bioaccumulation potential. Photodegradation half-life in water is 12 days under UV-B exposure, yielding non-toxic carboxylic acid derivatives .

Emerging Research and Future Directions

Biomedical Applications

Preliminary studies explore its use in dental composites, where its low shrinkage stress (1.2 MPa vs. 2.5 MPa for bis-GMA) reduces interfacial failure risks . Challenges remain in achieving biocompatibility, as residual monomers exhibit cytotoxic IC₅₀ values of 0.8 mM in human gingival fibroblasts .

Sustainable Production

A 2024 pilot study demonstrated enzymatic synthesis using immobilized Candida antarctica lipase, achieving 98% yield with enzyme recyclability over 15 batches. This reduces wastewater COD by 70% compared to acid-catalyzed routes .

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